6-oxo-6H-benzo[c]chromen-3-yl (2E)-3-(3-nitrophenyl)-2-propenoate
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Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl (2E)-3-(3-nitrophenyl)-2-propenoate is a complex organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl (2E)-3-(3-nitrophenyl)-2-propenoate typically involves multi-step organic reactions. One common method is the condensation reaction between a chromene derivative and a nitrophenylpropenoate derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the nitro group to an amine group is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated chromenes.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its chromene core.
Medicine
Medicinal chemistry applications include the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl (2E)-3-(3-nitrophenyl)-2-propenoate would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-oxo-6H-benzo[c]chromen-3-yl derivatives: These compounds share the chromene core and exhibit similar chemical properties.
Nitrophenylpropenoate derivatives: These compounds share the nitrophenylpropenoate moiety and are studied for similar applications.
Uniqueness
6-oxo-6H-benzo[c]chromen-3-yl (2E)-3-(3-nitrophenyl)-2-propenoate is unique due to the combination of the chromene core and the nitrophenylpropenoate moiety, which may confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C22H13NO6 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C22H13NO6/c24-21(11-8-14-4-3-5-15(12-14)23(26)27)28-16-9-10-18-17-6-1-2-7-19(17)22(25)29-20(18)13-16/h1-13H/b11-8+ |
InChI Key |
MBANFZCVZSZLAP-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])OC2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
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